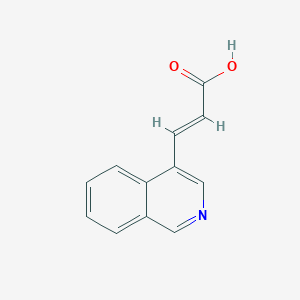
3-(イソキノリン-4-イル)プロプ-2-エン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(Isoquinolin-4-yl)prop-2-enoic acid” is a chemical compound with the IUPAC name (2E)-3-(4-isoquinolinyl)-2-propenoic acid . It has a molecular weight of 199.21 .
Molecular Structure Analysis
The InChI code for “3-(Isoquinolin-4-yl)prop-2-enoic acid” is 1S/C12H9NO2/c14-12(15)6-5-10-8-13-7-9-3-1-2-4-11(9)10/h1-8H,(H,14,15)/b6-5+ . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 199.21 . Other physical and chemical properties such as storage temperature, purity, and physical form are also important, but specific details were not found .科学的研究の応用
- 研究者は、この化合物の抗がん作用の可能性を探求してきました。 例えば、誘導体である3-(4-アセチルピペラジン-1-イル)-5-(3-ニトロベンジルアミノ)-7-(トリフルオロメチル)キノリンは、がん細胞に対して有望な活性を示しました .
- イソキノリン系配位子から誘導された銅(II)錯体が合成され、特性評価されています。 これらの錯体は、触媒、生体無機化学、または材料科学で応用が見られる可能性があります .
抗がん研究
金属錯体
触媒作用と有機合成
作用機序
3-(Isoquinolin-4-yl)prop-2-enoic acid exerts its effects by targeting the Wnt signaling pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and survival. Specifically, 3-(Isoquinolin-4-yl)prop-2-enoic acid inhibits the activity of the TCF/LEF transcription factors, which are downstream effectors of the Wnt signaling pathway. This inhibition leads to the downregulation of Wnt target genes, resulting in the modulation of various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Isoquinolin-4-yl)prop-2-enoic acid are dependent on the specific cell type and context in which it is used. In neural stem cells, 3-(Isoquinolin-4-yl)prop-2-enoic acid has been shown to enhance the differentiation of neurons and oligodendrocytes. In cancer cells, 3-(Isoquinolin-4-yl)prop-2-enoic acid inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In regulatory T cells, 3-(Isoquinolin-4-yl)prop-2-enoic acid enhances the differentiation and suppressive function of these cells.
実験室実験の利点と制限
One advantage of using 3-(Isoquinolin-4-yl)prop-2-enoic acid in lab experiments is its specificity for the Wnt signaling pathway, which allows for the targeted modulation of cellular processes. Additionally, 3-(Isoquinolin-4-yl)prop-2-enoic acid has been shown to have low toxicity in various cell types. However, one limitation of using 3-(Isoquinolin-4-yl)prop-2-enoic acid is its limited solubility in water, which can make it difficult to administer in certain experimental contexts.
将来の方向性
There are several future directions for the use of 3-(Isoquinolin-4-yl)prop-2-enoic acid in scientific research. One potential application is in the field of regenerative medicine, where 3-(Isoquinolin-4-yl)prop-2-enoic acid could be used to enhance the differentiation of stem cells into specific cell types for tissue repair. Additionally, 3-(Isoquinolin-4-yl)prop-2-enoic acid could be used in combination with other drugs to enhance their efficacy in cancer treatment. Finally, further research is needed to elucidate the specific mechanisms of action of 3-(Isoquinolin-4-yl)prop-2-enoic acid in different cellular contexts, which could lead to the development of more targeted therapies.
合成法
The synthesis of 3-(Isoquinolin-4-yl)prop-2-enoic acid involves the reaction of 4-iodoisoquinoline with propargyl bromide in the presence of a palladium catalyst. This reaction results in the formation of 3-(Isoquinolin-4-yl)prop-2-enoic acid. The purity of the compound can be increased through recrystallization.
Safety and Hazards
特性
IUPAC Name |
(E)-3-isoquinolin-4-ylprop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)6-5-10-8-13-7-9-3-1-2-4-11(9)10/h1-8H,(H,14,15)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYIJIGCUZLGRC-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=NC=C2/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide](/img/structure/B2383572.png)
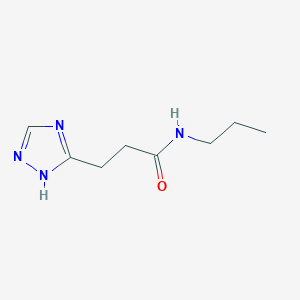
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2383576.png)
![2-[(11aS)-5,5-dimethyl-1,3-dioxo-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-2(3H)-yl]benzoic acid](/img/structure/B2383579.png)
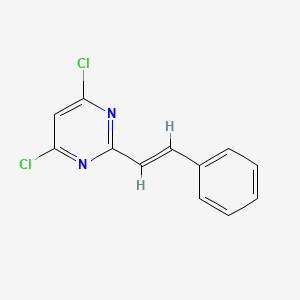
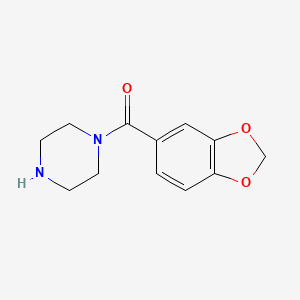
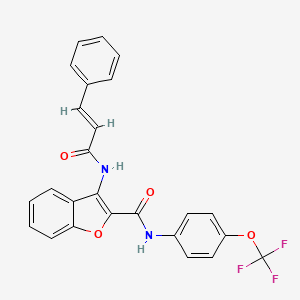
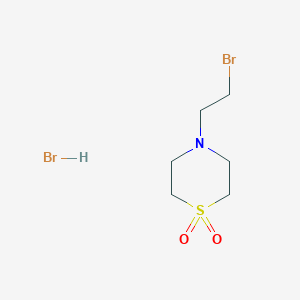
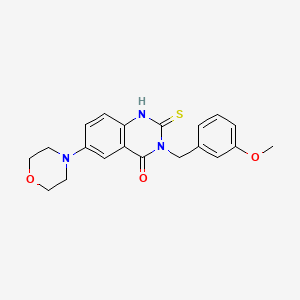
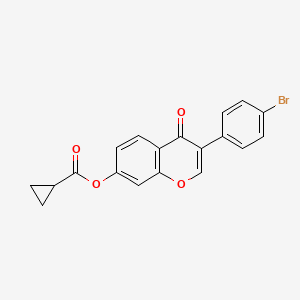


![Ethyl 1-{3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate](/img/structure/B2383593.png)
